

4-Bromo-6-iodo-1H-indazole solubility data

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromo-6-iodo-1H-indazole**

Cat. No.: **B1371872**

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An In-depth Technical Guide on the Solubility of **4-Bromo-6-iodo-1H-indazole**

Abstract

This technical guide provides a comprehensive framework for the characterization of the solubility of **4-Bromo-6-iodo-1H-indazole**, a halogenated indazole derivative with potential applications in pharmaceutical research and development. As solubility is a critical determinant of a compound's downstream developability, influencing everything from in-vitro assay performance to in-vivo bioavailability, a robust and early understanding is paramount. This document details the key physicochemical principles governing the solubility of this molecule, presents gold-standard experimental protocols for its determination, and discusses the interpretation of solubility data in the context of drug discovery. The methodologies are designed to be self-validating, ensuring the generation of reliable and reproducible data for informed decision-making.

Introduction: The Role of **4-Bromo-6-iodo-1H-indazole** in Drug Discovery

The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology. The specific derivative, **4-Bromo-6-iodo-1H-indazole**, represents a highly functionalized building block. The presence of two distinct halogen atoms (bromine and iodine) at positions amenable to further modification via cross-coupling reactions makes it a valuable intermediate for the synthesis of complex molecular architectures.

However, before significant resources are invested in synthetic campaigns, a thorough understanding of the compound's fundamental physicochemical properties is essential. Among these, solubility is arguably one of the most critical.^[1] Poor solubility can confound biological screening results, lead to poor absorption and bioavailability, and present significant formulation challenges.^{[1][2]} This guide, therefore, serves as a foundational resource for scientists tasked with characterizing **4-Bromo-6-iodo-1H-indazole**.

Physicochemical Profile and Predicted Solubility Behavior

The molecular structure of **4-Bromo-6-iodo-1H-indazole** dictates its solubility profile. A rational assessment of its key features allows for an expert prediction of its behavior in various solvent systems.

- **High Lipophilicity:** The aromatic indazole core combined with two heavy halogen atoms results in a molecule that is predominantly nonpolar and hydrophobic. Computationally predicted LogP (partition coefficient) values are typically high for such structures, suggesting a strong preference for nonpolar environments over aqueous media.
- **Crystal Lattice Energy:** As a solid, the energy required to break the compound's crystal lattice structure and solvate the individual molecules is a key barrier to dissolution. A high melting point often correlates with strong intermolecular forces and, consequently, lower solubility.
- **Hydrogen Bonding Capability:** The N-H group of the indazole ring can act as a hydrogen bond donor, while the nitrogen atoms can act as acceptors. This provides a mechanism for interaction with polar protic solvents (e.g., alcohols) and water, although this effect is likely overshadowed by the molecule's overall lipophilicity.
- **Ionization State (pKa):** The indazole N-H proton is weakly acidic. Its pKa is predicted to be high, meaning the molecule will be overwhelmingly neutral at physiological pH (around 7.4).^[3] Since the ionized form of a compound is typically much more water-soluble than its neutral form, this lack of ionization further points towards very low aqueous solubility.

Table 1: Key Physicochemical Properties of **4-Bromo-6-iodo-1H-indazole**

Property	Value / Prediction	Implication for Solubility	Source
Molecular Formula	<chem>C7H4BrIN2</chem>	-	[4]
Molecular Weight	322.93 g/mol	High MW can negatively impact solubility.	[5]
Physical Form	Solid	Crystal lattice energy must be overcome.	[5]
Predicted LogP	> 3.5	Indicates high lipophilicity and low aqueous solubility.	-
Predicted pKa (N-H)	> 12	Predominantly neutral at physiological pH, limiting aqueous solubility.	-

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

In drug discovery, solubility is assessed in two primary forms, and understanding the difference is crucial for correct data interpretation.[\[3\]](#)[\[6\]](#)

- Kinetic Solubility: This is a high-throughput measurement of how readily a compound precipitates when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer.[\[2\]](#)[\[6\]](#) It reflects the solubility of the compound in a non-equilibrium state, often as an amorphous solid, and is influenced by the presence of co-solvents like DMSO.[\[7\]](#) While useful for early-stage screening to flag potential issues, it often overestimates the true solubility.[\[7\]](#)
- Thermodynamic Solubility: This is the true equilibrium solubility. It is defined as the maximum concentration of the most stable crystalline form of a compound that can be achieved in a specific solvent at a given temperature.[\[3\]](#)[\[7\]](#) This is the "gold standard" value required for

pre-formulation and late-stage development. The shake-flask method is the most reliable technique for its determination.[3][7]

The logical workflow for assessing both solubility types is illustrated below.

Caption: Experimental workflow for solubility characterization.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol describes the definitive method for determining the equilibrium solubility of **4-Bromo-6-iodo-1H-indazole**.

4.1. Principle An excess of the solid compound is agitated in the solvent of interest for a sufficient duration to reach equilibrium between the dissolved and undissolved states. The resulting saturated solution is then carefully separated from the excess solid, and the concentration of the dissolved compound is measured analytically.[3][7][8]

4.2. Materials & Equipment

- **4-Bromo-6-iodo-1H-indazole** (purity >95%)
- Selected solvents (e.g., Water, PBS pH 7.4, 0.1 M HCl, Ethanol, Acetonitrile, DMSO)
- Glass vials with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (0.22 µm, chemically compatible, low-binding)
- Calibrated HPLC-UV system
- Volumetric glassware

4.3. Step-by-Step Methodology

- Preparation: Add an excess amount of solid **4-Bromo-6-iodo-1H-indazole** (e.g., 2-5 mg) to a glass vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.^[7]
- Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.
- Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for at least 24 hours. For compounds with slow dissolution kinetics, 48 or 72 hours may be necessary to ensure equilibrium is reached.^[9]
- Phase Separation: After equilibration, remove the vial and let it stand to allow the solid to settle. To ensure complete removal of particulate matter, centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes).
- Sampling & Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean analysis vial. Causality Note: This step is critical to remove any fine particulates that could falsely elevate the measured concentration.
- Quantification: Prepare a standard curve of **4-Bromo-6-iodo-1H-indazole** of known concentrations. Analyze the filtered sample by a validated HPLC-UV method and determine the concentration by interpolating from the standard curve.^[10]
- Self-Validation: After sampling, measure the pH of the remaining suspension to ensure the compound did not alter the buffer's properties.^[7] Optionally, the remaining solid can be recovered and analyzed (e.g., by microscopy or XRPD) to check for any changes in its physical form (polymorphism), which would invalidate the measurement.

Anticipated Solubility Data and Interpretation

While specific experimental data is not publicly available, an anticipated solubility profile can be constructed based on the physicochemical properties discussed. This table serves as a template for recording experimental results.

Table 2: Anticipated Thermodynamic Solubility of **4-Bromo-6-iodo-1H-indazole**

Solvent System	Solvent Type	Anticipated Solubility Class	Expected Range	Experimental Value (µg/mL)
Water	Aqueous	Practically Insoluble	< 1	TBD
PBS (pH 7.4)	Aqueous Buffer	Practically Insoluble	< 1	TBD
0.1 M HCl	Acidic Aqueous	Practically Insoluble	< 1	TBD
Ethanol	Polar Protic Organic	Sparingly Soluble	30 - 100	TBD
Acetonitrile	Polar Aprotic Organic	Soluble	100 - 1000	TBD
Dichloromethane	Nonpolar Organic	Freely Soluble	> 1000	TBD
DMSO	Polar Aprotic Organic	Very Soluble	> 10,000	TBD

TBD: To Be Determined

Interpretation: The expected "Practically Insoluble" classification in aqueous media is a significant flag for drug development. Such low solubility would likely lead to poor absorption from the gastrointestinal tract and may require enabling formulation technologies (e.g., amorphous solid dispersions, lipid-based formulations) to achieve therapeutic exposure.

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- To cite this document: BenchChem. [4-Bromo-6-iodo-1H-indazole solubility data]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1371872#4-bromo-6-iodo-1h-indazole-solubility-data\]](https://www.benchchem.com/product/b1371872#4-bromo-6-iodo-1h-indazole-solubility-data)

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